(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, hydroxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its functional groups.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Dye Synthesis: Potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Biological Pathways: It may interact with specific molecular targets, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
- (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- (Z)-2-cyano-3-(4-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Uniqueness
- Functional Groups : The presence of both hydroxy and nitro groups in the same molecule is relatively unique and can lead to diverse chemical reactivity.
- Applications : Its potential applications in multiple fields make it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-26-14-5-3-13(4-6-14)20-18(23)12(10-19)7-11-8-15(21(24)25)17(22)16(9-11)27-2/h3-9,22H,1-2H3,(H,20,23)/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJXJLMEGWMPNA-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.